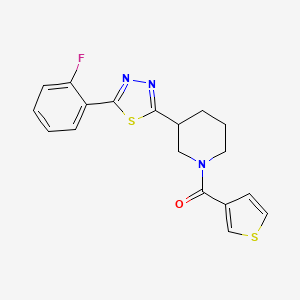

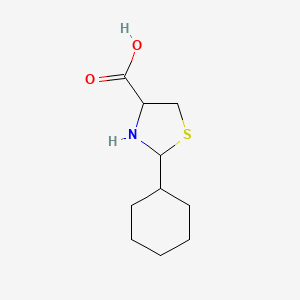

4-fluoro-N-(5-methylisoxazol-3-yl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of fluoro-benzamide derivatives is a topic of interest in the field of medicinal chemistry due to their potential biological activities. Paper discusses the synthesis of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones using gem-difluoroenamides and fluoroynamides as precursors. The nucleophilic vinylic substitution (S(N)V) reaction is a key step in this process. Similarly, paper reports the synthesis of N-(3-(8-bromoimidazo[1, 2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives from 3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluoroaniline. These compounds were characterized using various spectroscopic techniques. Paper describes the synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides, which were obtained via sodium borohydride reduction of corresponding ylides. Lastly, paper details the synthesis of a specific 4-fluoro-benzamide derivative, characterized by NMR, IR, MS, and X-ray crystallography.

Molecular Structure Analysis

The molecular structure and crystal packing of fluoro-benzamide derivatives are influenced by various intermolecular interactions. Paper highlights the importance of strong and weak hydrogen bonds in the crystal structure of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and its 4-methoxy derivative. Hirshfeld surface analysis and fingerprint plots were used to distinguish variations in crystal packing. Paper provides a detailed description of the crystal structure of a 4-fluoro-benzamide derivative, including its space group, cell parameters, and the role of N–H···O hydrogen bonds in molecular packing.

Chemical Reactions Analysis

The chemical reactivity of fluoro-benzamide derivatives can be inferred from the synthesis methods described in the papers. The S(N)V reaction mentioned in paper is a key transformation that allows the introduction of fluorine atoms into the benzamide scaffold. The condensation reactions described in paper for the synthesis of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides also demonstrate the reactivity of these compounds towards different nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-benzamide derivatives are closely related to their molecular structures. Paper explores the physicochemical correlations, polymorphism, and isomorphous relationships of a grid of fluoro-N-(pyridyl)benzamides. The study correlates experimental crystal structures with ab initio calculations to understand the effect of fluorine and pyridine N-atom substitution patterns on molecular conformation. The melting point behavior is also discussed, indicating the influence of substituent position on this property.

Applications De Recherche Scientifique

Automated Radiosynthesis of Fluorinated Tracers

Fluorinated tracers, such as [18F]FMISO and [18F]PM-PBB3, are crucial for imaging applications in clinical settings, particularly for imaging hypoxia and tau pathology, respectively. These tracers are synthesized through fluorination reactions, demonstrating the utility of fluorinated compounds in developing diagnostic tools in nuclear medicine (Ohkubo et al., 2021).

Antimicrobial Activity of Fluorobenzamides

Fluorobenzamides containing thiazole and thiazolidine structures have shown promising antimicrobial activity. The presence of a fluorine atom significantly enhances the activity of these compounds against various bacterial and fungal strains, illustrating the potential of fluorinated benzamides in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Fluorinated Benzothiazoles as Antitumor Agents

The synthesis and evaluation of fluorinated 2-(4-aminophenyl)benzothiazoles have provided insights into their potent cytotoxic activities against certain human breast cancer cell lines. These findings underscore the importance of fluorinated compounds in the search for new cancer therapies (Hutchinson et al., 2001).

Synthesis of Fluorine-18-labeled Benzamide Analogues

Research into the synthesis of fluorine-18-labeled benzamide analogues for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET) highlights the role of fluorinated benzamides in developing diagnostic agents for cancer (Tu et al., 2007).

Propriétés

IUPAC Name |

4-fluoro-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O3/c1-11-9-14(18-23-11)20(10-19-8-2-3-15(19)21)16(22)12-4-6-13(17)7-5-12/h4-7,9H,2-3,8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFHKTUWPEFCHGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N(CN2CCCC2=O)C(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-benzo[d]imidazol-1-yl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2547628.png)

![2-Cyclopropyl-4-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2547630.png)

![2-Ethoxy-6-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol](/img/structure/B2547631.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2547634.png)

![N-(3-methoxyphenyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2547637.png)

![(3-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2547641.png)

![methyl 2-(8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2547642.png)

![N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2547648.png)